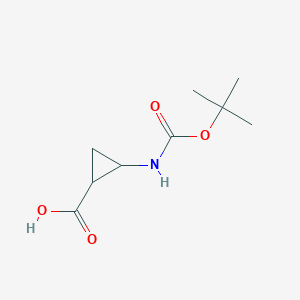

2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZMNADEEKQWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594928 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-22-9, 1810070-30-4 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Conformationally Constrained Noncanonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of noncanonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, scientists can introduce novel chemical functionalities, enhance proteolytic stability, and, most critically, enforce specific secondary structures. This guide focuses on the synthesis of a particularly impactful subclass: conformationally constrained ncAAs. These rigid molecular scaffolds are instrumental in transforming flexible peptides into potent, selective, and bioavailable therapeutics by locking them into their bioactive conformations. We will explore the strategic rationale behind conformational constraint, delve into the core synthetic methodologies, provide field-proven experimental protocols, and offer insights into the causality behind key experimental choices. This document serves as a technical resource for researchers aiming to design, synthesize, and apply these powerful building blocks to address challenges in modern drug development.

The Strategic Imperative for Conformational Constraint in Drug Discovery

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low bioavailability due to their inherent flexibility.[1] Conformational constraint addresses these limitations by reducing the entropic penalty of binding to a biological target and pre-organizing the molecule into its active shape.[1] This strategy has been successfully employed in the development of numerous drugs, including the anti-diabetic medication Saxagliptin and the anticoagulant Ximelagatran, which feature conformationally restricted amino acid analogs.[2] By rigidifying the peptide backbone or side chains, researchers can achieve:

-

Enhanced Potency and Selectivity: A constrained peptide can more readily fit into the binding pocket of its target receptor, leading to higher affinity and specificity.[3] The spatial orientation of the peptide can be optimized to modulate receptor selectivity and potency.[3]

-

Increased Proteolytic Resistance: The introduction of cyclic structures or bulky side chains can shield susceptible peptide bonds from enzymatic degradation.

-

Improved Pharmacokinetic Properties: By reducing the number of freely rotating bonds and increasing lipophilicity, conformational constraint can enhance a peptide's ability to cross cellular membranes.[4]

The following sections will provide a detailed overview of the primary synthetic strategies for creating these valuable molecular building blocks.

Core Synthetic Strategies: A Field-Proven Perspective

The synthesis of conformationally constrained ncAAs is a multifaceted endeavor that leverages a range of organic chemistry techniques. The choice of strategy is dictated by the desired structure, stereochemistry, and the need for orthogonal protecting groups for subsequent peptide synthesis.

Asymmetric Synthesis: The Foundation of Chiral Control

Achieving the correct stereochemistry is paramount in the synthesis of amino acids, as biological activity is exquisitely sensitive to chirality. Asymmetric synthesis provides the most direct route to enantiomerically pure constrained ncAAs.

Causality Behind the Choice: Direct asymmetric synthesis is often preferred over classical resolution or chiral pool approaches as it can be more atom-economical and avoids the need to discard undesired enantiomers.

Key methodologies in asymmetric synthesis include:

-

Chiral Auxiliaries: The temporary attachment of a chiral molecule to a prochiral substrate can direct the stereochemical outcome of a subsequent reaction.

-

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes or organocatalysts, can induce enantioselectivity in a variety of transformations.[5]

-

Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of subsequent reactions.

A general workflow for the asymmetric synthesis of a constrained amino acid is depicted below:

Caption: General workflow for asymmetric synthesis of constrained ncAAs.

Experimental Protocol: Asymmetric Synthesis of a Lactam-Constrained Amino Acid [1]

This protocol outlines a general approach for the synthesis of lactam-constrained α-amino acid building blocks, which are effective in stabilizing type II β-turns in peptides.[1]

-

Starting Material: A suitably protected α-amino acid is chosen as the starting material.

-

Ring Formation: The side chain of the amino acid is elaborated to introduce a reactive handle for a ring-closing reaction. This can be achieved through various methods, including alkylation or acylation.

-

Cyclization: An intramolecular cyclization reaction, such as a lactamization, is performed to form the constrained ring system.

-

Stereocontrol: The stereochemistry of the newly formed stereocenters is controlled through the use of a chiral auxiliary or a stereoselective cyclization method.

-

Deprotection and Functionalization: The protecting groups are removed, and the resulting constrained amino acid is functionalized with appropriate protecting groups (e.g., Fmoc and tBu) for solid-phase peptide synthesis (SPPS).

Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, NMR, LC-MS) to ensure the desired transformation has occurred and to assess purity. The final product's enantiomeric excess should be determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocyclization

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic structures, including those found in constrained amino acids and peptides.[6] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene.[6]

Causality Behind the Choice: RCM is particularly advantageous for forming medium to large rings, which can be challenging to synthesize using traditional methods.[6] It is also highly functional group tolerant, making it suitable for complex molecules. The replacement of cysteine residues with allylglycines allows for the formation of carbon-carbon bonds in place of disulfide bridges, leading to more stable macrocycles.[7][8]

Caption: Workflow for synthesizing cyclic ncAAs via RCM.

Experimental Protocol: On-Resin RCM for Cyclic Peptide Synthesis [9]

This protocol describes the synthesis of a cyclic peptide on a solid support using RCM.

-

Peptide Synthesis: The linear peptide containing two terminal alkene-bearing amino acids (e.g., allylglycine) is assembled on a solid support using standard Fmoc-SPPS.[10]

-

Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent is added to the resin.

-

Reaction: The reaction mixture is gently agitated at room temperature or slightly elevated temperature until the cyclization is complete, as monitored by LC-MS analysis of a cleaved sample.

-

Washing: The resin is thoroughly washed to remove the catalyst and any byproducts.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: The crude cyclic peptide is purified by reverse-phase HPLC.

Trustworthiness: The progress of the on-resin RCM reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by LC-MS. The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its structure and purity.

Photochemical Methods: Accessing Novel Reactivity

Causality Behind the Choice: Photochemical methods can enable transformations that are difficult or impossible to achieve using traditional synthetic approaches.[11] They often proceed with high levels of selectivity and can be performed at room temperature, which is beneficial for sensitive substrates. A synergistic photobiocatalytic method involves a photochemical reaction generating an intermediary molecule that interacts with the reactive intermediate of an enzymatic process, leading to the formation of the amino acid.[13][14]

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Applications |

| Asymmetric Synthesis | High enantioselectivity, well-established methods.[5][15] | Can require stoichiometric chiral auxiliaries, multi-step sequences. | Synthesis of enantiomerically pure small-ring constrained ncAAs. |

| Ring-Closing Metathesis | Excellent for medium to large rings, high functional group tolerance.[6] | Requires specialized catalysts, potential for catalyst poisoning. | Macrocyclization of peptides, synthesis of unsaturated cyclic ncAAs.[7] |

| Photochemical Methods | Access to unique reactivity, mild reaction conditions.[11] | Can require specialized equipment, potential for side reactions. | Late-stage functionalization, synthesis of structurally novel ncAAs.[16] |

Incorporation into Peptides and Proteins

Once synthesized, conformationally constrained ncAAs can be incorporated into peptides using solid-phase peptide synthesis (SPPS).[17] The unique structures of these amino acids may require modifications to standard SPPS protocols, such as the use of stronger coupling reagents or longer coupling times to overcome steric hindrance.[17]

For incorporation into proteins, genetic code expansion techniques can be employed.[18][19] This involves the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's translational machinery.[18] Cell-free protein synthesis (CFPS) is another powerful method that allows for the efficient incorporation of ncAAs into proteins in vitro.[19][20][21]

Caption: Methods for incorporating constrained ncAAs into peptides and proteins.

Conclusion and Future Perspectives

The synthesis of conformationally constrained noncanonical amino acids is a vibrant and rapidly evolving field that is providing powerful new tools for drug discovery and chemical biology. The ability to precisely control the three-dimensional structure of peptides and proteins opens up exciting new avenues for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the design and synthesis of novel constrained scaffolds with unique conformational preferences. The continued synergy between synthetic chemistry, biology, and pharmacology will undoubtedly lead to the discovery of new and innovative medicines based on these remarkable building blocks.

References

-

Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

-

Revolutionary Synergistic Approach Unveiled for Non-Canonical Amino Acid Synthesis. Rasayanika. [Link]

-

Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Preprints.org. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

-

(PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]

-

De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. PNAS. [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. [Link]

-

Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. [Link]

-

Engineering enzymes for noncanonical amino acid synthesis. PMC - NIH. [Link]

-

Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

-

A new synergistic method can create non-canonical amino acids by merging synthetic photochemistry with biocatalysis. The Current - News @ UCSB. [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. ACS Publications. [Link]

-

Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. [Link]

-

Synthesis of non-canonical amino acids through dehydrogenative tailoring. PubMed - NIH. [Link]

-

Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

-

Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. [Link]

-

Photochemical access to noncanonical amino acids and modified peptides. ProQuest. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews - ACS Publications. [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]

-

Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. ResearchGate. [Link]

-

Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society - ACS Publications. [Link]

-

Introduction: “Noncanonical Amino Acids”. Chemical Reviews - ACS Publications. [Link]

-

Stereoselective noncanonical amino acid synthesis through α-amino C–H bond activation. kth.diva-portal.org. [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [Link]

-

Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

-

Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. ProQuest. [Link]

-

Constraining Peptide Conformations with the Help of Ring-Closing Metathesis. Wiley Online Library. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Synthesis of non-canonical amino acids through dehydrogenative tailoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. rasayanika.com [rasayanika.com]

- 14. A new synergistic method can create non-canonical amino acids by merging synthetic photochemistry with biocatalysis | The Current [news.ucsb.edu]

- 15. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repositorio.ufscar.br [repositorio.ufscar.br]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]

The Biological Activity of Cyclopropane-Containing Amino Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The incorporation of non-canonical amino acids into peptide-based therapeutics represents a frontier in drug discovery, offering a powerful strategy to modulate pharmacological profiles. Among these, cyclopropane-containing amino acids have emerged as exceptionally versatile building blocks. Their inherent rigidity and unique stereoelectronic properties impart profound effects on peptide conformation, metabolic stability, and receptor interactions. This guide provides an in-depth technical exploration of the biological activity of these fascinating molecules, from their synthesis and conformational analysis to their application as enzyme inhibitors and receptor modulators. Detailed experimental protocols and data-driven insights are presented to empower researchers in the rational design of next-generation therapeutics.

The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

The three-membered carbocyclic ring of cyclopropane is a recurring motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic features, including significant ring strain and "bent" bonds with high p-character, confer a distinct set of properties that are highly advantageous in drug design.[2][3] When incorporated into the side chain or backbone of an amino acid, the cyclopropane ring acts as a rigid conformational constraint, locking the molecule into a specific three-dimensional arrangement. This pre-organization can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]

Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, compared to more flexible alkyl chains.[2][5] This enhanced metabolic stability can lead to a longer in vivo half-life, a critical attribute for developing effective therapeutics with favorable dosing regimens.[2]

Synthesis of Cyclopropane-Containing Amino Acids: Enabling Chemical Diversity

The synthesis of cyclopropane-containing amino acids is a pivotal step in their application. A variety of synthetic strategies have been developed to access these valuable building blocks with high stereocontrol.

Modular and Scalable Route via Hofmann Rearrangement

A recently developed method provides a modular and scalable pathway to protected cyclopropane amino acid building blocks, avoiding the use of neurotoxic oxidants or precious metal catalysts.[6] This approach utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement to synthesize bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening allows for the generation of diversifiable cyclopropane amino acids that can be readily incorporated into peptides using solid-phase peptide synthesis (SPPS).[6]

Experimental Protocol: Synthesis of a Versatile Cyclic Carbamate Intermediate [6]

-

Reaction Setup: To a solution of a suitable starting material (e.g., a derivative of epichlorohydrin and a malonate) in an appropriate solvent (e.g., tetrahydrofuran), add a base (e.g., sodium hydride) at a controlled temperature (e.g., 0 °C).

-

Cyclization: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours) to facilitate the formation of a bicyclic lactone intermediate.

-

Hofmann Rearrangement: Treat the lactone with a source of bromine (e.g., N-bromosuccinimide) and a strong base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) to induce the Hofmann rearrangement, forming a cyclic carbamate.

-

Purification: Purify the cyclic carbamate intermediate using standard techniques such as column chromatography or recrystallization.

This protocol is a generalized representation. For specific details, including reagent quantities and reaction conditions, refer to the primary literature.[6]

Conformational Control: The Key to Enhanced Biological Activity

The defining feature of cyclopropane-containing amino acids is their ability to rigidly control the conformation of peptides and peptidomimetics. This conformational constraint is a powerful tool for optimizing interactions with biological targets.

Impact on Peptide Secondary Structure

The incorporation of cyclopropane-containing amino acids can drastically influence the secondary structure of peptides.[7] The fixed orientation of the side chain can stabilize specific turn or helical structures, which may be the bioactive conformation required for receptor binding or enzyme inhibition.[7]

Conformational Analysis Techniques

The precise three-dimensional structure of peptides containing these modified amino acids can be elucidated using a combination of spectroscopic and computational methods.

Experimental Protocol: 2D NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve the purified cyclopropane-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish through-bond proton-proton connectivities, which helps in assigning protons within the same amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space proximities between protons (typically < 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

Structure Calculation: Use the distance restraints obtained from the NOESY data, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

Cyclopropane-Containing Amino Acids as Enzyme Inhibitors

The unique structural features of cyclopropane-containing amino acids make them excellent candidates for the design of potent and selective enzyme inhibitors.

Protease Inhibitors

Viral proteases are critical for viral replication and are prime targets for antiviral drug development.[8][9][10] Cyclopropane-containing moieties have been successfully incorporated into inhibitors of various viral proteases, including those from coronaviruses.[11][12][13] The rigid cyclopropane scaffold can orient pharmacophoric groups to optimally fit into the enzyme's active site, leading to high binding affinity.

Case Study: Broad-Spectrum Coronavirus 3CLpro Inhibitors

A series of dipeptidyl inhibitors incorporating a cyclopropane ring were designed and synthesized as potent inhibitors of SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3C-like proteases (3CLpro).[11][12] High-resolution co-crystal structures revealed that the cyclopropane moiety plays a crucial role in positioning the inhibitor within the active site for optimal interactions.[11]

| Compound | Target Enzyme | IC₅₀ (nM) | EC₅₀ (nM) |

| 5c | MERS-CoV 3CLpro | 80 | - |

| 11c | MERS-CoV 3CLpro | 120 | - |

| 5d | MERS-CoV 3CLpro | 70 | - |

| 11d | MERS-CoV 3CLpro | 70 | - |

| 5c | SARS-CoV-1 3CLpro | 960 | - |

| 11c | SARS-CoV-1 3CLpro | 350 | - |

| 5d | SARS-CoV-1 3CLpro | 790 | - |

| 11d | SARS-CoV-1 3CLpro | 240 | - |

| 5c | SARS-CoV-2 (cell-based) | - | 12 |

| 11c | SARS-CoV-2 (cell-based) | - | 11 |

| 5d | SARS-CoV-2 (cell-based) | - | 13 |

| 11d | SARS-CoV-2 (cell-based) | - | 12 |

| Data adapted from[11][12]. |

Experimental Protocol: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a stock solution of the purified enzyme, a fluorogenic substrate, and the cyclopropane-containing inhibitor in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add serial dilutions of the inhibitor to the designated wells.

-

Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ and Kᵢ values.

Modulation of Receptor Activity

Cyclopropane-containing amino acids have also been extensively explored as modulators of various receptors, including those in the central nervous system.

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function.[14][15][16] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Conformationally restricted cyclopropane-containing compounds have been designed as potent and selective NMDA receptor antagonists.[17][18]

GABA Receptor and Transporter Modulators

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is mediated by GABA receptors and regulated by GABA transporters (GATs).[19] Cyclopropane-based conformationally restricted GABA analogues have been synthesized and evaluated as inhibitors of GAT subtypes.[6][11][20] For instance, a trans-3,4-methano analog of GABA demonstrated inhibitory effects on GAT3 (IC₅₀ = 23.9 μM) and the betaine-GABA transporter 1 (BGT1) (IC₅₀ = 5.48 μM).[6]

Experimental Protocol: Whole-Cell Patch-Clamp Recording [1][19][21][22][23]

-

Cell Culture: Culture neurons or cells expressing the receptor of interest on coverslips.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill them with an intracellular solution.

-

Recording Setup: Place the coverslip in a recording chamber on a microscope stage and perfuse with an extracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, hold the cell at a specific membrane potential and apply the agonist (e.g., GABA) with and without the cyclopropane-containing modulator. Record the resulting ion currents.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationships to characterize the modulatory effect of the compound.

Pharmacokinetic Considerations

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[9][24][25][26][27][28] The incorporation of cyclopropane moieties can favorably influence these properties.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents [9][24][25][26][27]

-

Animal Dosing: Administer the cyclopropane-containing drug candidate to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., intravenous or oral).

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data and use non-compartmental analysis to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

Conclusion

Cyclopropane-containing amino acids represent a powerful and versatile class of building blocks for the design of novel therapeutics. Their ability to impart conformational rigidity leads to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the synthesis, conformational analysis, and biological evaluation of these unique molecules, supported by detailed experimental protocols. By leveraging the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can harness the full potential of cyclopropane-containing amino acids to create the next generation of innovative medicines.

References

-

Shuto, S., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed, [Link]

-

ResearchGate. (n.d.). Cyclopropane-based conformational restricted GABA analogues as GABA-AT inhibitors. [Link]

-

Shuto, S., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed, [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

-

Springer. (n.d.). Rational approaches for the design of various GABA modulators and their clinical progression. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

YouTube. (2023). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

-

MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

-

ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

-

PDSP. (n.d.). Assay Protocol Book. [Link]

-

ETH Zurich. (n.d.). peptide nmr. [Link]

-

National Institutes of Health. (2015). A Newcomer's Guide to Peptide Crystallography. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

JOVE. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

-

Chemistry LibreTexts. (2021). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

Creative Biostructure. (n.d.). Peptide Crystallization. [Link]

-

National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

-

PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. [Link]

-

BC Cancer Research. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. [Link]

-

Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]

- Google Sites. (n.d.).

-

ResearchGate. (n.d.). The IC 50 values of the synthesized compounds. [Link]

-

National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

-

National Institutes of Health. (n.d.). Purification, crystallization and preliminary X-ray diffraction analysis of a variant of the ColE1 Rop protein. [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

-

Clinical Trials. (2023). Protocol Synopsis. [Link]

-

Wiley Online Library. (n.d.). Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. [Link]

-

ResearchGate. (n.d.). Representative IC50 values for enzyme inhibition. [Link]

-

ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? [Link]

-

ResearchGate. (n.d.). IC 50 , Ki values and inhibition type determined student groups. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

National Institutes of Health. (n.d.). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. [Link]

-

National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. [Link]

-

The University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design. [Link]

-

ResearchGate. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

-

Thieme Chemistry. (n.d.). Stereoselective Synthesis. [Link]

-

YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

-

Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viral proteases as targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmb.or.kr [jmb.or.kr]

- 10. Antiviral drug discovery targeting to viral proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 16. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. Cyclopropyl-tryptamine analogues: synthesis and biological evaluation as 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. pnas.org [pnas.org]

- 24. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. admescope.com [admescope.com]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. prisysbiotech.com [prisysbiotech.com]

- 28. Peptide Pharmacokinetics Studies Service - SB-PEPTIDE [sb-peptide.com]

An In-Depth Technical Guide to the Physicochemical Properties of Boc-cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Boc-cyclopropylglycine in Modern Drug Discovery

Boc-cyclopropylglycine, a non-natural amino acid derivative, has garnered significant attention within the pharmaceutical and biotechnology sectors. Its unique structural configuration, featuring a cyclopropyl ring and a tert-butyloxycarbonyl (Boc) protecting group, imparts advantageous properties for peptide synthesis and the development of novel therapeutics.[1][2] The cyclopropyl moiety enhances metabolic stability and can introduce conformational rigidity into peptide backbones, potentially leading to improved binding affinity and selectivity for biological targets.[3] The Boc group provides a reliable and readily cleavable protecting group for the α-amino function, facilitating controlled and efficient peptide synthesis.[][5][6][7] This guide provides a comprehensive overview of the core physicochemical properties of Boc-cyclopropylglycine, coupled with field-proven experimental protocols for their determination, empowering researchers to effectively integrate this valuable building block into their drug discovery and development pipelines.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-cyclopropylglycine is paramount for its effective application in synthetic chemistry and drug design. These properties govern its behavior in various solvents, its reactivity in chemical transformations, and its potential interactions within biological systems.

Chemical Structure and Molecular Formula

The foundational characteristics of Boc-cyclopropylglycine are encapsulated in its chemical structure and molecular formula.

Caption: Chemical structure of Boc-cyclopropylglycine.

The molecular formula for Boc-cyclopropylglycine is C₁₀H₁₇NO₄, corresponding to a molecular weight of 215.25 g/mol .[1][2]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-cyclopropylglycine, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Appearance | White to yellow or pale yellow solid/powder | [1][2] |

| Purity | ≥ 97% (HPLC) or ≥ 98% (HPLC) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Note: Specific values for melting point, pKa, and logP are not consistently reported across publicly available datasheets and require experimental determination for precise application. The subsequent sections provide detailed protocols for these measurements.

Experimental Protocols for Physicochemical Characterization

To ensure the highest degree of accuracy and reproducibility in research and development, direct experimental determination of key physicochemical parameters is essential. The following protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. Impurities typically lead to a depression and broadening of the melting point range.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Experimental Workflow:

Caption: Workflow for melting point determination.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the Boc-cyclopropylglycine sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, grind the sample into a fine, uniform powder.[8]

-

Tamp the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a dense column of 1-2 mm in height.[8][9]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[9]

-

If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20°C per minute to establish a rough range.[9]

-

For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point.

-

Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[9]

-

-

Data Recording and Interpretation:

-

Carefully observe the sample as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.

-

Determination of pKa

The pKa values of Boc-cyclopropylglycine, corresponding to the ionizable carboxylic acid and the protected amino group, are crucial for understanding its charge state at different pH values. This information is vital for designing purification strategies, formulating solutions, and predicting interactions with biological targets.

Principle: Acid-base titration is used to determine the pKa values. A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[10]

Experimental Workflow:

Caption: Workflow for pKa determination via titration.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a sample of Boc-cyclopropylglycine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.0, 7.0, and 10.0).[11]

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the Boc-cyclopropylglycine solution into a beaker.[11]

-

Place a magnetic stir bar in the beaker and place it on a magnetic stir plate.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.2-0.5 mL) from a burette.[11]

-

After each addition, allow the pH reading to stabilize and record the value along with the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, passing through any expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values on the y-axis against the equivalents of NaOH added on the x-axis to generate a titration curve.

-

The curve will show one or more buffering regions (areas of shallow slope). The pKa of the carboxylic acid will be the pH at the midpoint of the first buffering region.

-

The isoelectric point (pI) can be calculated by averaging the relevant pKa values.[12]

-

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like n-octanol) over a polar solvent (like water). This is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The "shake-flask" method is the traditional and most direct way to determine LogP. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentrations.[13]

Experimental Workflow:

Caption: Workflow for LogP determination.

Detailed Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions.

-

In a large separatory funnel, mix n-octanol and the aqueous buffer. Shake vigorously and then allow the layers to separate completely. This ensures that each phase is pre-saturated with the other.

-

-

Partitioning:

-

Accurately weigh a sample of Boc-cyclopropylglycine and dissolve it in a known volume of the pre-saturated aqueous buffer or n-octanol.

-

In a flask, combine known volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the dissolved compound.

-

Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Allow the flask to stand undisturbed until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to facilitate separation.

-

-

Analysis and Calculation:

-

Carefully withdraw a sample from both the n-octanol (upper) and aqueous (lower) phases.

-

Determine the concentration of Boc-cyclopropylglycine in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14] A calibration curve should be prepared for accurate quantification.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

-

Applications in Drug Discovery and Peptide Synthesis

The unique physicochemical properties of Boc-cyclopropylglycine make it a highly valuable building block in several areas of pharmaceutical research and development.

-

Peptide Synthesis: As a protected amino acid, it is a key component in solid-phase and solution-phase peptide synthesis.[7] The Boc group allows for controlled, stepwise addition to a growing peptide chain.[][5][6]

-

Enhanced Metabolic Stability: The cyclopropyl group can sterically hinder enzymatic degradation of the adjacent peptide bond, leading to peptides with a longer in vivo half-life.[3]

-

Conformational Constraint: The rigid cyclopropyl ring can restrict the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.

-

Improved Pharmacokinetic Properties: The lipophilicity introduced by the Boc and cyclopropyl groups can influence the absorption and distribution of peptide-based drugs, potentially improving their bioavailability.[1][2]

Conclusion

Boc-cyclopropylglycine is a specialized amino acid derivative with a compelling set of physicochemical properties that offer significant advantages in the design and synthesis of novel peptide therapeutics. A comprehensive understanding and experimental validation of its melting point, pKa, and LogP are critical for its effective and reproducible application. The protocols and data presented in this guide provide researchers and drug development professionals with the foundational knowledge and practical tools necessary to leverage the full potential of Boc-cyclopropylglycine in advancing the frontiers of medicine.

References

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022-07-26). [Link]

-

AAPPTec. Safety Data Sheet: Boc-CyclopropylGly-OH. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. [Link]

-

National Institutes of Health. New experimental melting properties as access for predicting amino-acid solubility. [Link]

-

Royal Society of Chemistry. Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021-08-01). [Link]

-

National Institutes of Health. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021-06-16). [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). (2023-02-09). [Link]

-

University of California, Los Angeles. Experiment 1 - Melting Points. [Link]

-

The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. (2026-01-05). [Link]

-

University of Calgary. Melting point determination. [Link]

-

National Institutes of Health. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. agilent.com [agilent.com]

The Cyclopropane Motif: A Small Ring with a Big Impact on Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for molecular scaffolds that can confer advantageous properties upon drug candidates is perpetual. Among these, the cyclopropane ring, the smallest of the carbocycles, has emerged as a uniquely powerful and versatile tool. Its inherent ring strain and distinct electronic and conformational properties are not mere chemical curiosities but are strategically exploited to overcome multifaceted challenges in drug discovery. This guide provides a comprehensive exploration of the cyclopropane ring's fundamental characteristics, its strategic application in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability, and the synthetic methodologies employed for its incorporation. Through an analysis of key case studies and detailed protocols, this document serves as an in-depth resource for scientists aiming to leverage the full potential of this remarkable structural motif.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The cyclopropane ring's utility in drug design stems directly from its unique structural and electronic features, which deviate significantly from those of larger cycloalkanes and acyclic systems.

Ring Strain and "Bent" Bonds

Composed of three sp³ hybridized carbon atoms forced into a planar triangle, the cyclopropane ring exhibits significant angle strain (approximately 27.5 kcal/mol) due to the severe deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°).[1] This strain results in the formation of "bent" or "banana" bonds, where the electron density of the C-C bonds is concentrated outside the internuclear axis.[2] This unique bonding arrangement imparts partial π-character to the C-C bonds, making the cyclopropane ring electronically similar to an alkene in some contexts.[2][3] This olefin-like behavior can influence interactions with biological targets.[2]

Conformational Rigidity

The rigid, planar nature of the cyclopropane ring is a key asset in medicinal chemistry.[4] By incorporating this motif, chemists can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty upon binding to a target receptor or enzyme.[5] This pre-organization can lead to a significant increase in binding affinity and potency.[4] Furthermore, the well-defined three-dimensional shape of substituted cyclopropanes allows for precise spatial positioning of functional groups to optimize interactions with the target.[6]

Strategic Applications in Drug Design

The distinctive properties of the cyclopropane ring translate into a multitude of strategic advantages in the optimization of lead compounds.

Enhancing Metabolic Stability

One of the most significant benefits of incorporating a cyclopropane ring is the enhancement of metabolic stability.[4] The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that often plague more flexible alkyl chains.[4][7] This increased stability can lead to a longer in vivo half-life, improved oral bioavailability, and potentially less frequent dosing regimens for patients.[4][8]

Modulating Physicochemical Properties

The introduction of a cyclopropane ring can judiciously modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity and Solubility: While being a lipophilic carbocycle, the cyclopropane group can, in certain contexts, lead to improved aqueous solubility compared to a gem-dimethyl group, a common bioisosteric replacement.[9][10] This is attributed to its smaller size and unique electronic character.

-

pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can influence the pKa of adjacent functional groups, which can be critical for optimizing properties like cell permeability and reducing P-glycoprotein efflux.[5]

Acting as a Versatile Bioisostere

The cyclopropane ring is frequently employed as a bioisostere for various functional groups, offering a means to navigate intellectual property landscapes and fine-tune pharmacological properties.[9]

-

Alkene and Phenyl Ring Mimic: Due to its partial π-character, a cyclopropane ring can serve as a metabolically stable mimic of a carbon-carbon double bond or even an aromatic ring, maintaining key binding interactions while improving the metabolic profile.[9]

-

Gem-Dimethyl Group Replacement: The cyclopropyl group is a common replacement for the gem-dimethyl moiety, often providing a similar steric footprint while potentially improving solubility and metabolic stability.[9]

Synthesis of Cyclopropane-Containing Molecules: Key Methodologies

The successful application of the cyclopropane motif in drug discovery is underpinned by the development of robust and efficient synthetic methods for its introduction.

Cyclopropanation of Alkenes

The most common approach to forming a cyclopropane ring is through the cyclopropanation of an alkene. Several well-established methods are frequently utilized.

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (2.0 eq.). Wash the zinc dust sequentially with 1 M HCl, deionized water, 2% aqueous copper(II) sulfate solution, deionized water, ethanol, and diethyl ether. Dry the activated zinc-copper couple under high vacuum.

-

Reaction Setup: To a stirred suspension of the activated zinc-copper couple in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add the starting alkene (1.0 eq.).

-

Addition of Diiodomethane: Add diiodomethane (1.5 eq.) dropwise to the suspension. The reaction is often exothermic.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.

Catalysts based on rhodium, copper, and ruthenium are highly effective in promoting the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate a metal-carbene intermediate, which then reacts with an alkene to form the cyclopropane ring.[11] This method offers excellent control over stereoselectivity, particularly with the use of chiral ligands.[11]

Diagram: Catalytic Cyclopropanation Cycle

Caption: Catalytic cycle for transition-metal-mediated cyclopropanation.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) reaction is a powerful method for the diastereoselective and enantioselective synthesis of highly functionalized cyclopropanes.[12] This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[12]

Case Studies: The Cyclopropane Ring in Marketed Drugs

The successful application of the cyclopropane motif is evident in numerous FDA-approved drugs across various therapeutic areas.

Tranylcypromine: An Antidepressant

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropylamine moiety is crucial for its activity, with the rigid ring system holding the amine in a conformation that facilitates binding to the enzyme.

Ticagrelor: An Antiplatelet Agent

Ticagrelor is a P2Y12 receptor antagonist used to prevent blood clots. It features a cyclopropyl group as part of a larger side chain, which contributes to its high binding affinity and efficacy.

Grazoprevir: A Hepatitis C Virus (HCV) Protease Inhibitor

Grazoprevir is a potent inhibitor of the HCV NS3/4A protease. The cyclopropyl group is a key structural element that fits into a hydrophobic pocket of the enzyme's active site, contributing significantly to the drug's potency.[8]

Table 1: Examples of FDA-Approved Drugs Containing a Cyclopropane Ring

| Drug Name | Therapeutic Area | Role of the Cyclopropane Ring |

| Tranylcypromine | Antidepressant | Conformational constraint of the amine for enzyme binding. |

| Ticagrelor | Antiplatelet | Contributes to high binding affinity. |

| Grazoprevir | Antiviral (HCV) | Occupies a hydrophobic pocket in the enzyme active site.[8] |

| Tasimelteon | Insomnia | Core structural element.[8] |

| Lemborexant | Insomnia | Key component of the pharmacophore.[8] |

Future Perspectives and Conclusion

The cyclopropane ring has firmly established itself as a valuable and frequently utilized structural motif in modern medicinal chemistry.[3][13] Its unique ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties makes it a powerful tool for addressing common challenges in drug discovery.[5][14] As synthetic methodologies for the stereoselective construction of complex cyclopropanes continue to advance, the strategic incorporation of this small ring is expected to play an even more prominent role in the design of the next generation of therapeutic agents.[15][16] The continued exploration of fused-cyclopropane systems and novel bioisosteric applications will undoubtedly unlock new opportunities for innovation in drug development.[7][10]

References

- Vertex AI Search. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Retrieved January 17, 2026.

- Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.

- Vertex AI Search. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC - NIH. Retrieved January 17, 2026.

- McCormick, G. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs.

- Vertex AI Search. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. Retrieved January 17, 2026.

- Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.

- Vertex AI Search. (n.d.). Application of Cyclopropane in Drug Discovery.cdr. Retrieved January 17, 2026.

- Kumar, A. K. (2025, August 6). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.

- Vertex AI Search. (2022, December 28). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.

- Vertex AI Search. (n.d.). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC - NIH. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2025, July 8). the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper. Bohrium.

- Vertex AI Search. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Vertex AI Search. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Vertex AI Search. (2024, August 30).

- Vertex AI Search. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- Cruz-Cabeza, A. J., & Allen, F. H. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 94–102.

- Vertex AI Search. (2025, August 6). Cyclopropane Containing Triterpenoids, Cycloartenone, and Cycloartenol: Isolation, Chemical Transformations, and Anticancer Studies | Request PDF.

- Vertex AI Search. (n.d.). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - Sci-Hub. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved January 17, 2026.

- Vertex AI Search. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).

- Vertex AI Search. (n.d.). Synthesis of cyclopropanes - Organic Chemistry Portal. Retrieved January 17, 2026.

- Wikipedia. (n.d.). Cyclopropane. Retrieved January 17, 2026.

- Vertex AI Search. (2020, November 30). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega.

- Vertex AI Search. (2024, August 30).

- Vertex AI Search. (2025, August 6). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study | Request PDF.

- Williams, J. D., et al. (2012). Synthesis and Antiviral Activity of Certain Second Generation Methylenecyclopropane Nucleosides. Bioorganic & Medicinal Chemistry, 20(12), 3710–3718.

- Vertex AI Search. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.

- Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 17, 2026.

Sources

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. scientificupdate.com [scientificupdate.com]

- 14. researchgate.net [researchgate.net]

- 15. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 16. Cyclopropane synthesis [organic-chemistry.org]

Role of tert-Butoxycarbonyl (Boc) as an amine protecting group

An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group

Authored by a Senior Application Scientist

Introduction: The Imperative of Amine Protection in Complex Synthesis

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the amine functional group is a ubiquitous and highly reactive entity. Its inherent nucleophilicity and basicity are fundamental to its role in forming critical bonds, yet they also present a significant challenge.[1][2] Unchecked, these properties can lead to a cascade of undesired side reactions, compromising yields, purity, and the ultimate success of a synthetic strategy. To exert precise control over chemical transformations, chemists employ a strategy of temporary masking known as "functional group protection."[3]

Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a paragon of efficiency and versatility for amine protection.[4][5][6] Its widespread adoption is a testament to its unique combination of stability across a broad range of reaction conditions and its facile, predictable removal under mild acidic conditions.[7][8][9] This guide offers a comprehensive exploration of the Boc group, from its core chemical principles and reaction mechanisms to field-proven experimental protocols, designed for the practicing researcher and drug development professional.

Core Principles: Why the Boc Group Excels

The efficacy of the Boc group is rooted in its chemical structure and the resulting properties it imparts to the protected amine. Upon reaction, the amine is converted into a tert-butyl carbamate, a derivative that effectively quenches the nitrogen's nucleophilicity and basicity.[4][5][6][10][11] This transformation allows chemists to perform subsequent reactions on other parts of a molecule that would be incompatible with a free amine.[10]

The strategic advantage of the Boc group is most evident in its orthogonality . In multi-step synthesis, it is often necessary to deprotect one functional group while others remain intact. The Boc group is exceptionally stable under conditions used to cleave other common amine protecting groups:

-

Stability to Base: It is resistant to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Stability to Hydrogenolysis: It is unaffected by the catalytic hydrogenation (e.g., H₂/Pd-C) required to cleave the benzyloxycarbonyl (Cbz or Z) group.[4][5][6][10][12]

This three-way orthogonality between Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) is a cornerstone of modern complex molecule synthesis, especially in solid-phase peptide synthesis (SPPS).[3][4][5][6][10][12][13]

The Mechanism of Boc Protection: A Self-Validating System

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a stable and commercially available reagent.[4][8][9] The reaction proceeds via a reliable nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[14][15][16]